molecular formula C6H6ClN B118027 4-Chloro-2-methylpyridine CAS No. 3678-63-5

4-Chloro-2-methylpyridine

Cat. No.: B118027
CAS No.: 3678-63-5
M. Wt: 127.57 g/mol
InChI Key: DAOZBJCTEPJGES-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6ClN and its molecular weight is 127.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOZBJCTEPJGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342395
Record name 4-Chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3678-63-5
Record name 4-Chloro-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3678-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a methyl group and chlorine atom affect the reactivity of 4-Chloro-2-picoline compared to 4-chloropyridine?

A1: Research indicates that both the methyl and chlorine substituents influence the reactivity of 4-Chloro-2-picoline in nucleophilic aromatic substitution reactions []. The study compared the reaction rates of various 4-chloropyridine derivatives, including 4-Chloro-2-picoline, with sodium methoxide. The results showed that 4-Chloro-2-picoline reacted slower than 4-chloropyridine. This suggests that the electron-donating methyl group at the 2-position, despite its activating effect on the ring, slightly reduces the reactivity compared to unsubstituted 4-chloropyridine. This can be attributed to steric hindrance caused by the methyl group, hindering the approach of the nucleophile.

Q2: Is there evidence suggesting 4-Chloro-2-picoline can undergo further reactions, particularly involving the methyl group?

A2: Yes, research demonstrates that 4-Chloro-2-picoline can undergo bromination at the methyl group using N-bromosuccinimide as a reagent []. This suggests the methyl group, while influencing the reactivity of the ring, can also be a site for further chemical modifications, broadening the synthetic possibilities using this compound as a starting material.

Q3: Does the N-oxide derivative of 4-Chloro-2-picoline exhibit different reactivity compared to the parent compound?

A3: Indeed, the N-oxide derivative of 4-Chloro-2-picoline shows significantly different reactivity compared to the parent compound []. The study revealed that the N-oxide generally reacted faster with sodium methoxide than 4-Chloro-2-picoline. This difference is attributed to the electron-withdrawing nature of the N-oxide group, which makes the ring more susceptible to nucleophilic attack.

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